molecular formula C11H14N2 B3121520 5-Amino-2-(2-methylpropyl)benzonitrile CAS No. 288251-97-8

5-Amino-2-(2-methylpropyl)benzonitrile

Cat. No.: B3121520
CAS No.: 288251-97-8
M. Wt: 174.24 g/mol
InChI Key: PPBTWGRFMVIQBC-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methylpropyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position and a 2-methylpropyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(2-methylpropyl)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. One common method includes the following steps:

    Nitration: The precursor compound, such as 2-(2-methylpropyl)benzonitrile, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder in the presence of hydrochloric acid.

    Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

5-Amino-2-(2-methylpropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylpropyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    5-Amino-2-methylbenzonitrile: Similar structure but lacks the 2-methylpropyl group.

    2-Amino-5-methylbenzonitrile: Similar structure but with different positioning of the amino and methyl groups.

    4-Amino-2-methylbenzonitrile: Similar structure but with the amino group at the 4-position.

Uniqueness: 5-Amino-2-(2-methylpropyl)benzonitrile is unique due to the presence of both the amino group and the 2-methylpropyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-amino-2-(2-methylpropyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)5-9-3-4-11(13)6-10(9)7-12/h3-4,6,8H,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBTWGRFMVIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To tert-butyl alcohol containing 3-cyano-4-isobutylbenzoic acid (8.5 g) and triethylamine (4.2 g) was added diphenylphosphoryl azide (11.5 g) at room temperature and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure. To the residue was added aqueous potassium carbonate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. To the residue were added 6N hydrochloric acid (10 ml) and methanol (100 ml) and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane to give the title compound (6.0 g), melting point: 68° C.
Quantity
0 (± 1) mol
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8.5 g
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reactant
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4.2 g
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solvent
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11.5 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-isobutyl-5-nitrobenzonitrile (D56) (7.5 g) in methanol (80 mL) and water (80 mL) was added ammonium formate (51.9 g) and zinc (26.9 g). The reaction mixture was stirred at 80° C. for 4 h. After cooling the reaction, the solid was filtered, the filtrate was concentrated under reduced pressure, the residue was extracted with EtOAc (300 mL*2), the combined organic layers were washed with water (30 mL*2), dried and concentrated to give 5-amino-2-(2-methylpropyl)benzonitrile (D57) (17.5 g) as a colorless solid. MS (ES): C11H14N2 requires 174. found 175.1 (M+H+).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
51.9 g
Type
reactant
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Quantity
80 mL
Type
solvent
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Name
Quantity
80 mL
Type
solvent
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Name
Quantity
26.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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